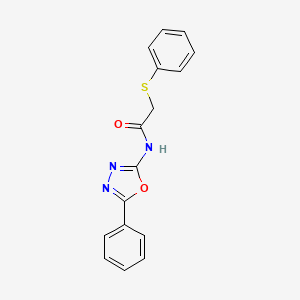

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Description

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a phenyl group and at position 2 with a thioacetamide moiety. The 1,3,4-oxadiazole ring is a bioisostere for ester, amide, or carbamate groups, enhancing pharmacological activity by forming hydrogen bonds with biological targets . The phenylthioacetamide side chain introduces sulfur-based hydrophobicity, which can improve membrane permeability and receptor interactions. This compound has been explored for diverse biological activities, including antioxidant and enzyme inhibition, as part of broader studies on oxadiazole derivatives .

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-14(11-22-13-9-5-2-6-10-13)17-16-19-18-15(21-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNOTXMSDKYIRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with 2-bromo-N-phenylacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.

Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of cancer cells by targeting specific molecular pathways.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. As an anticancer agent, it may interfere with the function of enzymes involved in cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can be contextualized by comparing it to analogs with variations in substituents, heterocyclic cores, or functional groups. Below is a detailed analysis supported by research findings:

Structural Modifications and Bioactivity

A. Modifications to the Oxadiazole Core

N-(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

- Structural Difference : The phenyl group at position 5 of the oxadiazole is replaced with a benzofuran moiety.

- Bioactivity : Exhibits enhanced antimicrobial activity compared to the parent compound, with MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

- Rationale : The benzofuran group increases π-π stacking interactions with microbial enzymes.

N-(5-(Pyrimidin-2-yl-methyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide

B. Modifications to the Acetamide Side Chain

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylsulfonyl)acetamide

- Structural Difference : The thioether (-S-) is oxidized to a sulfonyl (-SO2-) group.

- Bioactivity : Reduced antioxidant activity (DPPH scavenging: 45–50% at 100 µM) compared to the thioether analog (70–75%) due to decreased electron-donating capacity .

N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-(benzimidazol-2-ylthio)acetamide

- Structural Difference : The oxadiazole core is replaced with a thiadiazole ring, and the phenylthio group is substituted with benzimidazole-thio.

- Bioactivity : Demonstrates superior anti-inflammatory activity (LOX inhibition: IC50 = 12 µM) compared to the oxadiazole analog (IC50 = 28 µM) .

Pharmacological Activity Comparison

Key Research Findings and Trends

- Bioisosteric Advantage : Oxadiazole derivatives with thioacetamide side chains consistently outperform carbamate or ester analogs in membrane permeability and target binding .

- Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents on the phenyl ring (e.g., compound 8v in ) enhance enzyme inhibition but reduce solubility.

- Sulfur Oxidation State : Thioether (-S-) groups are critical for antioxidant activity, while sulfonyl (-SO2-) derivatives are more stable but less bioactive .

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a heterocyclic oxadiazole ring and a phenylthioacetamide moiety , which contribute to its unique chemical properties. The oxadiazole ring is known for its ability to interact with various biological targets, while the phenylthio group may enhance lipophilicity and biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. The general reaction scheme involves the formation of the oxadiazole ring followed by substitution with the phenylthioacetamide group.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit promising antimicrobial properties . Research published in Arzneimittelforschung explored various N-substituted derivatives as potential antimicrobial agents. These studies suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy against various pathogens.

Enzyme Inhibition Studies

Recent investigations have focused on the compound's ability to inhibit enzymes associated with neurodegenerative diseases. For instance, studies on related oxadiazole compounds have shown significant inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are crucial in Alzheimer's disease pathology. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating strong inhibitory activity .

| Compound | hAChE IC50 (μM) | hBChE IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Related Oxadiazole Derivative A | 0.052 ± 0.010 | 1.085 ± 0.035 |

| Related Oxadiazole Derivative B | 0.907 ± 0.011 | TBD |

Neuroprotective Effects

In vivo studies have assessed the neuroprotective effects of compounds related to this compound using rat models subjected to amyloid-beta (Aβ) challenges. Behavioral tests such as the Y-maze and Morris water maze indicated improvements in cognitive function following treatment with these compounds . Histopathological evaluations also revealed enhanced neuronal morphology in treated animals compared to controls.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that specific substitutions on the phenyl ring significantly influence biological activity. For instance:

- Unsubstituted phenyl rings generally exhibit better dual inhibition of hAChE and hBChE.

- Electron-withdrawing groups (EWGs) at specific positions can enhance activity against these enzymes while maintaining low toxicity profiles .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating various derivatives of this compound against Gram-positive bacteria, certain modifications led to enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Neuroprotective Mechanisms

A series of experiments demonstrated that specific derivatives not only inhibited cholinesterase but also exhibited antioxidant properties, suggesting a multifaceted mechanism of action that could be beneficial in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.